molecular formula C12H10O4S B1348253 2-(Phenylsulfonyl)-1,4-benzenediol CAS No. 23156-75-4

2-(Phenylsulfonyl)-1,4-benzenediol

Cat. No.: B1348253
CAS No.: 23156-75-4
M. Wt: 250.27 g/mol
InChI Key: SXNZCNQISJFAEW-UHFFFAOYSA-N
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Description

2-(Phenylsulfonyl)-1,4-benzenediol is an organic compound that features a phenylsulfonyl group attached to a 1,4-benzenediol (hydroquinone) core

Scientific Research Applications

2-(Phenylsulfonyl)-1,4-benzenediol has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

2-(Phenylsulfonyl)-1,4-benzenediol plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The compound acts as an inhibitor of certain cytochrome P450 enzymes, thereby affecting the metabolic pathways of other compounds. Additionally, this compound interacts with proteins involved in oxidative stress responses, such as nuclear factor erythroid 2-related factor 2 (Nrf2), modulating their activity and influencing cellular redox balance .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell signaling pathways, particularly those related to oxidative stress and inflammation. The compound has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant genes and enhancing the cell’s ability to combat oxidative stress . Furthermore, this compound affects gene expression by modulating transcription factors and epigenetic markers, thereby influencing cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. The compound binds to the active sites of cytochrome P450 enzymes, inhibiting their activity and altering the metabolism of other substrates . Additionally, this compound interacts with Nrf2, promoting its translocation to the nucleus and subsequent activation of antioxidant response elements (AREs) in the DNA . This leads to the upregulation of genes involved in antioxidant defense and detoxification processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in enhancing antioxidant defenses and reducing oxidative damage . The extent of these effects may diminish over time due to the compound’s degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance antioxidant defenses and reduce inflammation without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, leading to the formation of various metabolites . These metabolic transformations can influence the compound’s bioavailability and activity within the body. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . This distribution pattern can affect the compound’s activity and function within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . The presence of targeting signals and post-translational modifications can direct this compound to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . These localization patterns are crucial for the compound’s role in modulating cellular processes and responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylsulfonyl)-1,4-benzenediol typically involves the sulfonylation of 1,4-benzenediol. One common method is the reaction of 1,4-benzenediol with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylsulfonyl)-1,4-benzenediol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 2-(Phenylsulfonyl)benzothiazole
  • 2-(Phenylsulfonyl)-1,3-butadiene
  • Phenylsulfonylacetophenone

Uniqueness

2-(Phenylsulfonyl)-1,4-benzenediol is unique due to its dual functional groups (hydroxyl and sulfonyl), which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(benzenesulfonyl)benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4S/c13-9-6-7-11(14)12(8-9)17(15,16)10-4-2-1-3-5-10/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNZCNQISJFAEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945834
Record name 2-(Benzenesulfonyl)benzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23156-75-4
Record name 1,4-Benzenediol, 2-(phenylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023156754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Benzenesulfonyl)benzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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